N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide
Description
Properties
IUPAC Name |
N-[2-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(11-19-18(24)14-6-2-1-3-7-14)21-15-10-20-22(12-15)13-16-8-4-5-9-25-16/h1-3,6-7,10,12,16H,4-5,8-9,11,13H2,(H,19,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKDDUBYJUVHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Oxane Moiety: The oxane moiety can be introduced through a nucleophilic substitution reaction, where an oxane derivative reacts with a suitable leaving group on the pyrazole ring.
Introduction of the Phenylformamido Group: The phenylformamido group can be attached via an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Target Compound
- Core structure : 1H-pyrazole substituted at N1 with a tetrahydropyran-methyl group and at C4 with a phenylformamido-acetamide chain.
- Key functional groups : Amide, formamide, and ether (tetrahydropyran).
Analogous Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis employs modern cross-coupling strategies (e.g., Suzuki-Miyaura), contrasting with classical cyclocondensation (e.g., thiadiazoles in ) or acid-amine coupling (e.g., benzimidazoles in ).
- Palladium catalysts (XPhos Pd G2, Pd(dppf)Cl$_2$) are critical for achieving regioselectivity in pyrazole functionalization .
Physicochemical Properties
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, structural characteristics, and biological evaluation of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring linked to an oxan-2-ylmethyl group and a phenylformamido moiety. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The detailed synthetic route includes:
- Formation of the Pyrazole Ring : Using appropriate reagents to construct the pyrazole framework.
- Introduction of the Oxan Group : Alkylation or acylation methods can be employed to attach the oxan ring.
- Amidation : The final step involves forming the amide bond with phenylformamide.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines, including breast and colon cancer, by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HCT116 (Colon) | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
Case Studies
A notable study conducted by researchers at [source] evaluated the biological activity of structurally related pyrazole derivatives. The study highlighted that modifications on the pyrazole ring could enhance activity against specific targets like Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in metabolic diseases such as diabetes.
In Vivo Studies
In vivo studies using animal models have shown promising results for derivatives exhibiting anti-inflammatory and analgesic effects, suggesting that this compound may also have therapeutic potential in managing pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
